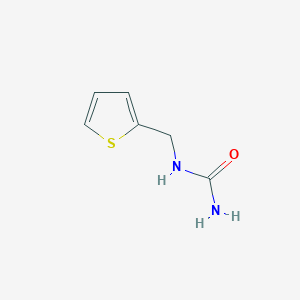![molecular formula C10H11ClF3N B2937319 [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1558243-09-6](/img/structure/B2937319.png)
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride, also known as TFMCHA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with the serotonin system in the brain. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride acts as a serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin by neurons in the brain. This leads to an increase in serotonin levels in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety. Additionally, [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, possibly through its effects on the dopamine system in the brain.
Biochemical and Physiological Effects:
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to have several biochemical and physiological effects. In addition to its effects on the serotonin and dopamine systems in the brain, [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons in the brain. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has also been found to increase levels of cyclic AMP (cAMP), a signaling molecule that is involved in regulating various cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in lab experiments is its specificity for the serotonin system in the brain. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to selectively target the serotonin transporter, which is responsible for the reuptake of serotonin by neurons in the brain. This specificity can make [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride a useful tool for studying the role of the serotonin system in various physiological and behavioral processes.
One limitation of using [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in lab experiments is its potential for off-target effects. While [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to be selective for the serotonin transporter, it is possible that it may interact with other targets in the brain or body. Additionally, the effects of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride may vary depending on the dose and duration of treatment, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride. One area of interest is the potential use of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in the treatment of depression, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride in these populations.
Another area of interest is the development of more selective and potent compounds that target the serotonin system in the brain. These compounds could have improved therapeutic potential and fewer off-target effects than [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride.
Finally, further research is needed to better understand the mechanisms underlying the effects of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride on the serotonin and dopamine systems in the brain. This could lead to a better understanding of the role of these systems in various physiological and behavioral processes, as well as the development of new treatments for psychiatric and neurological disorders.
Synthesis Methods
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride can be synthesized through a multi-step process starting with the reaction of 2,3,4-trifluorobenzaldehyde with cyclopropylmethylamine to form the intermediate 1-(2,3,4-trifluorophenyl)cyclopropylmethanamine. This intermediate is then reacted with hydrochloric acid to produce [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride hydrochloride.
Scientific Research Applications
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has shown potential in various scientific research applications, including as a potential treatment for depression, anxiety, and addiction. Research has shown that [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride acts on the serotonin system in the brain, which is involved in regulating mood, anxiety, and addiction. [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been found to increase serotonin levels in the brain, which can have a positive effect on mood and reduce symptoms of depression and anxiety. Additionally, [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
[1-(2,3,4-trifluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-7-2-1-6(8(12)9(7)13)10(5-14)3-4-10;/h1-2H,3-5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRJCQQCVLJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=C(C=C2)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)

![2-Chloro-N-[[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl]propanamide](/img/structure/B2937239.png)
![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)



![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)


![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
